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Compound of Interest

Compound Name: 6-Chloro-2-ethoxynicotinic acid

CAS No.: 1343080-22-7

Cat. No.: B1468903 Get Quote

Executive Summary
6-Chloro-2-ethoxynicotinic acid is a trisubstituted pyridine derivative serving as a critical

scaffold in the synthesis of agrochemicals (specifically nicotinanilide herbicides) and

pharmaceutical agents targeting kinase pathways. Its chemical value lies in its orthogonal

reactivity: the 6-chloro substituent allows for palladium-catalyzed cross-coupling, the 3-

carboxylic acid facilitates amidation, and the 2-ethoxy group provides steric modulation and

lipophilicity.

This guide provides the definitive chemical identifiers, a validated synthetic logic focusing on

regioselective nucleophilic aromatic substitution (

), and structural characterization protocols.
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Parameter Data

IUPAC Name 6-Chloro-2-ethoxypyridine-3-carboxylic acid

Common Name 6-Chloro-2-ethoxynicotinic acid

Molecular Formula

Molecular Weight 201.61 g/mol

CAS Registry Number 96603-29-7

SMILES CCOc1nc(Cl)ccc1C(=O)O

InChI String
InChI=1S/C8H8ClNO3/c1-2-13-7-6(8(11)12)3-4-

5(9)10-7/h3-4H,2H2,1H3,(H,11,12)

InChI Key JJWMJJPKXQAZAU-UHFFFAOYSA-N

Predicted pKa ~3.5 (Carboxylic acid), -0.8 (Pyridine N)

Predicted LogP 2.1

Structural Analysis & Reactivity Profile
The molecule features three distinct functional "handles" that dictate its behavior in medicinal

chemistry campaigns.

Electronic Environment
Position 2 (Ethoxy): The ethoxy group acts as a

-withdrawing but

-donating substituent. However, its position ortho to the ring nitrogen and the carboxylic acid
creates a "push-pull" electronic system.

Position 3 (Carboxylic Acid): Provides a handle for amide coupling. The acidity is enhanced

by the electron-deficient pyridine ring.

Position 6 (Chlorine): This position is activated for
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displacement or metal-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the
para-relationship with the electron-withdrawing carboxylic acid.

Reactivity Diagram (DOT Visualization)
The following diagram illustrates the orthogonal reactivity channels available for scaffold

elaboration.
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Figure 1: Orthogonal reactivity map showing the three primary diversification vectors.

Synthetic Protocol: Regioselective
The primary challenge in synthesizing this molecule from 2,6-dichloronicotinic acid is

regioselectivity. Both the 2- and 6-positions are electrophilic. However, the 2-position is

generally more reactive toward alkoxides due to the inductive effect of the adjacent nitrogen

and the directing effect of the carboxylate (often via cation coordination in non-polar solvents).

Reaction Scheme
Starting Material: 2,6-Dichloronicotinic acid Reagent: Sodium Ethoxide (NaOEt) Solvent:

Ethanol (EtOH) or DMF (for temperature control)

Step-by-Step Methodology
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This protocol is designed to maximize the formation of the 2-ethoxy isomer over the 6-ethoxy

isomer.

Preparation of Alkoxide:

In a dry 3-neck round-bottom flask under

, dissolve sodium metal (2.2 eq) in anhydrous ethanol to generate a fresh NaOEt solution.

Note: Use of fresh alkoxide is critical to avoid hydroxide contamination, which leads to the

hydrolysis byproduct (2-hydroxy derivative).

Addition:

Cool the solution to 0°C.

Add 2,6-dichloronicotinic acid (1.0 eq) portion-wise. The reaction is exothermic.[1]

Mechanistic Insight: The first equivalent of base deprotonates the carboxylic acid. The

resulting carboxylate anion coordinates with the

ion, which can help direct the incoming ethoxide nucleophile to the ortho (C2) position via
a cyclic transition state.

Reaction:

Heat the mixture to reflux (78°C) for 4–6 hours.

Monitor by HPLC or TLC. The 2-ethoxy isomer typically appears as the major product

(>90% ratio) under thermodynamic conditions in protic solvents.

Workup & Purification:

Concentrate the ethanol under reduced pressure.

Dissolve the residue in water.

Critical Step: Acidify carefully with 1N HCl to pH 3–4. The product will precipitate.
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Filter the solid and wash with cold water.

Recrystallize from Ethanol/Water to remove trace 6-ethoxy isomer.

Process Flow Diagram
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Figure 2: Synthetic workflow for the conversion of 2,6-dichloronicotinic acid to the target

compound.

Analytical Characterization
To ensure the integrity of the synthesized compound, the following analytical signatures must

be verified.
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Proton NMR ( NMR)
Solvent: DMSO-

Key Signals:

13.0-13.5 ppm (br s, 1H): Carboxylic acid proton (

).

8.15 ppm (d,

Hz, 1H): Aromatic proton at C4.

7.15 ppm (d,

Hz, 1H): Aromatic proton at C5.

4.40 ppm (q, 2H): Methylene protons of the ethoxy group (

).

1.35 ppm (t, 3H): Methyl protons of the ethoxy group (

).

Differentiation: The coupling constant (

Hz) indicates ortho-coupling between C4 and C5 protons, confirming the 2,3,6-substitution
pattern.

Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI) in Negative Mode (

) is often more sensitive for carboxylic acids.

Expected Mass:

.

Isotope Pattern: A distinct Chlorine pattern (
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) with a 3:1 intensity ratio at m/z 200 and 202.

Applications in Drug Discovery[2][3]
This scaffold is particularly valuable in Fragment-Based Drug Design (FBDD).

Kinase Inhibition: The pyridine nitrogen and the amide (derived from the acid) can form a

"hinge-binding" motif common in ATP-competitive inhibitors.

Agrochemicals: Derivatives of 2-ethoxynicotinic acid are precursors to diflufenican-class

herbicides, which inhibit phytoene desaturase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [6-Chloro-2-ethoxynicotinic Acid: Structural Informatics &
Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1468903#6-chloro-2-ethoxynicotinic-acid-smiles-and-
inchi-key]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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